cyclo(1,10)EIYDPGDDIK
説明
The compound cyclo(1,10)EIYDPGDDIK is a cyclic peptide characterized by a macrocyclic structure formed via a covalent bond between residues 1 and 10.
特性
分子式 |
C51H75N11O19 |
|---|---|
分子量 |
1146.2 g/mol |
IUPAC名 |
3-[(3S,6S,9S,12S,15S,18S,21S,24R,30S)-15-(4-aminobutyl)-9,18-bis[(2S)-butan-2-yl]-3,21,24-tris(carboxymethyl)-6-[(4-hydroxyphenyl)methyl]-2,5,8,11,14,17,20,23,26,29-decaoxo-1,4,7,10,13,16,19,22,25,28-decazabicyclo[28.3.0]tritriacontan-12-yl]propanoic acid |
InChI |
InChI=1S/C51H75N11O19/c1-5-25(3)41-49(79)56-29(10-7-8-18-52)43(73)55-30(16-17-37(65)66)44(74)60-42(26(4)6-2)50(80)58-31(20-27-12-14-28(63)15-13-27)45(75)59-34(23-40(71)72)51(81)62-19-9-11-35(62)48(78)53-24-36(64)54-32(21-38(67)68)46(76)57-33(22-39(69)70)47(77)61-41/h12-15,25-26,29-35,41-42,63H,5-11,16-24,52H2,1-4H3,(H,53,78)(H,54,64)(H,55,73)(H,56,79)(H,57,76)(H,58,80)(H,59,75)(H,60,74)(H,61,77)(H,65,66)(H,67,68)(H,69,70)(H,71,72)/t25-,26-,29-,30-,31-,32+,33-,34-,35-,41-,42-/m0/s1 |
InChIキー |
JDTPYTFDRAQKHK-ZHDLRRBESA-N |
異性体SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)NCC(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCC(=O)O)CCCCN)[C@@H](C)CC)CC(=O)O)CC(=O)O)CC(=O)O)CC3=CC=C(C=C3)O |
正規SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCC(=O)O)CCCCN)C(C)CC)CC(=O)O)CC(=O)O)CC(=O)O)CC3=CC=C(C=C3)O |
製品の起源 |
United States |
類似化合物との比較
Comparison with Structurally Similar Compounds
Cyclic dipeptides (diketopiperazines) and larger cyclic peptides share key structural and functional similarities with cyclo(1,10)EIYDPGDDIK . Below is a detailed analysis of analogous compounds based on the evidence provided:
Table 1: Key Cyclic Dipeptides and Their Properties
Key Findings:
Structural Diversity: Cyclic dipeptides like cyclo(D-Pro-D-Phe) and cyclo(L-Ile-L-Pro) exhibit stereochemical variations that influence bioactivity. For example, D-amino acids enhance resistance to proteolysis compared to L-configurations . Larger cyclic peptides (e.g., cyclo(L-Leu-L-Arg)) may have enhanced bioactivity due to increased side-chain interactions .
Biological Activity :
- Marine-derived cyclic dipeptides (e.g., cyclo(Trp-Pro) and cyclo(Tyr-Pro) ) show broad-spectrum antimicrobial activity, likely due to hydrophobic side chains (e.g., Trp, Tyr) interacting with microbial membranes .
- Cytotoxicity in compounds like cyclo(D-Pro-D-Phe) correlates with aromatic residues (e.g., Phe), which may intercalate into DNA or disrupt cellular membranes .
Source-Dependent Variations :
- Marine fungi (Aspergillus versicolor) and bacteria yield cyclic dipeptides with cytotoxic properties, while terrestrial Streptomyces species produce analogs with antibacterial activity .
Functional and Pharmacokinetic Comparisons
Table 2: Pharmacokinetic Properties of Selected Cyclic Peptides
Key Observations:
- Lipophilicity : Higher LogP values (e.g., cyclo(D-Pro-D-Phe) ) correlate with membrane permeability but may reduce aqueous solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
